Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

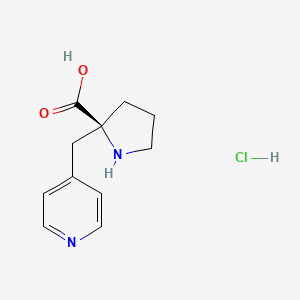

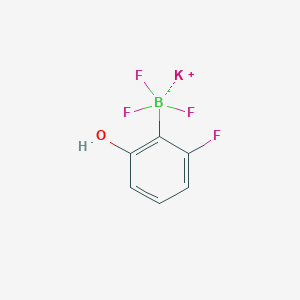

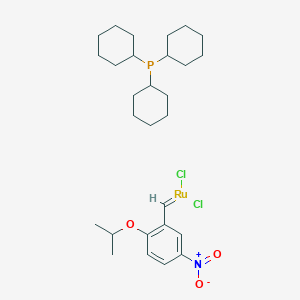

Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is an organometallic compound . It is used as a reagent in various chemical reactions . The compound is air- and water-stable, which allows it to be utilized in coupling reactions under relatively mild conditions .

Molecular Structure Analysis

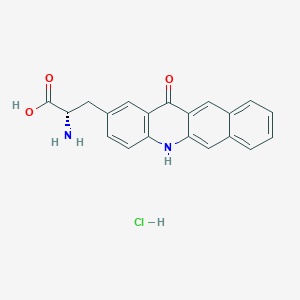

The molecular formula of Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is C6H4BF4KO . The InChI code is 1S/C6H5BF3O.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4,11H;/q-1;+1 .Physical and Chemical Properties Analysis

Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Chemical Synthesis and Organic Chemistry Applications Potassium trifluoro(organo)borates, including potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate, have gained attention for their stability and reactivity, offering new perspectives in organic chemistry. These compounds are highly stable organoboron derivatives that serve as promising alternatives to traditional organoboron reagents. Their notable reactivity includes intermediate formation of difluoroboranes and transmetallation reactions with transition metals, making them more reactive than boronic acids or esters in various reactions (Darses & Genet, 2003). They facilitate efficient access to alanine derivatives through reactions with dehydroamino esters, catalyzed by rhodium complexes, to produce derivatives with a variety of amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Fluorination and Borylation Processes The potassium salt of boron-centered nucleophiles reacts readily with perfluorinated arenes, leading to novel aryltricyanoborates through a unique entry facilitated by these borate anions. This process demonstrates a method to achieve successive reaction of C-F moieties, providing a wealth of new stable tricyano(aryl)borates, which are synthesized and characterized extensively (Landmann et al., 2017).

Material Science and Polymer Synthesis Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is involved in the synthesis of novel poly(arylene ether)s. These compounds are synthesized by the cross-coupling reaction of related boronic acids with dibromo anthracene and dibromo fluorene, leading to polymers with high thermal stability and solubility in a range of organic solvents, showcasing the material science application of such borates (Salunke, Ghosh, & Banerjee, 2007).

Advanced Manufacturing Techniques The development of a phase-appropriate manufacturing-scale synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate demonstrates the industrial and synthetic chemistry relevance of such compounds. Modifications in reaction conditions, such as pH adjustments and the replacement of tartaric acid with citric acid, have led to improved process robustness and scalability for large-scale production (Pawar et al., 2019).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P305+P351+P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

potassium;trifluoro-(2-fluoro-6-hydroxyphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4O.K/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3,12H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSFFRRHNBFXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1F)O)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)

![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)